molecular formula C9H8N2O2 B14172282 (5R)-2-amino-5-phenyl-4(5h)-oxazolone CAS No. 3469-01-0

(5R)-2-amino-5-phenyl-4(5h)-oxazolone

Cat. No.: B14172282
CAS No.: 3469-01-0
M. Wt: 176.17 g/mol
InChI Key: NRNCYVBFPDDJNE-SSDOTTSWSA-N
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Description

(5R)-2-amino-5-phenyl-4(5H)-oxazolone is a chiral oxazolone derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest due to its structural relationship to pemoline, a known central nervous system stimulant, highlighting its potential in neuropharmacological studies . Researchers value this specific (5R)-enantiomer for investigating enantioselective biological interactions and synthesizing chiral intermediates. The core structure of 5(4H)-oxazolones is established as a privileged motif in drug design, demonstrating a wide range of pharmacological activities . This compound exhibits potent anti-inflammatory properties through multiple mechanisms, including strong inhibition of lipid peroxidation and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid inflammatory pathway . These properties make it a valuable tool for studying oxidative stress-related pathologies and developing novel anti-inflammatory therapeutics. In antimicrobial research, oxazolone-based compounds demonstrate promising broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The oxazolone core also shows potential in anticancer applications, with research indicating activity against various human cancer cell lines . Additionally, its reactivity as a "masked" amino acid makes it a valuable building block for synthesizing complex heterocyclic systems, amino acids, and peptides . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3469-01-0

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(5R)-2-amino-5-phenyl-1,3-oxazol-4-one

InChI

InChI=1S/C9H8N2O2/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12)/t7-/m1/s1

InChI Key

NRNCYVBFPDDJNE-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C(=O)N=C(O2)N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N=C(O2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5r 2 Amino 5 Phenyl 4 5h Oxazolone and Analogues

Enantioselective Synthesis Strategies

The synthesis of single-enantiomer chiral compounds can be achieved through various strategic approaches. For (5R)-2-amino-5-phenyl-4(5H)-oxazolone, methods involving chiral catalysis, the use of chiral precursors, and the application of chiral auxiliaries are prominent.

Chiral Catalysis in the Preparation of Enantiomerically Pure Forms

The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful and atom-economical approach to enantioselective synthesis. In the context of oxazolone (B7731731) chemistry, chiral catalysts can be employed to facilitate reactions that introduce or differentiate a stereocenter.

While direct catalytic asymmetric synthesis of the core this compound from achiral precursors is a developing area, related enantioselective transformations on the oxazolone ring have been successfully demonstrated. For instance, cinchona alkaloid-derived sulfonamide catalysts have been effectively used in the enantioselective reaction of 2H-azirines with oxazol-5-(4H)-ones. researchgate.netmdpi.com This reaction proceeds at the C2 position of the oxazolone, generating products with consecutive tetrasubstituted stereogenic centers with high diastereo- and enantioselectivity. researchgate.netmdpi.com

Another approach involves the dynamic kinetic resolution of racemic oxazolones, where a chiral catalyst selectively reacts with one enantiomer, allowing for the isolation of the other in high enantiomeric excess. These catalytic methods highlight the potential for developing a direct asymmetric synthesis of the target compound.

Table 1: Examples of Chiral Catalysis in Oxazolone Chemistry

Catalyst TypeReactantsProduct TypeStereoselectivity
Cinchona Alkaloid Sulfonamide2H-azirines and oxazol-5-(4H)-onesC2-functionalized oxazolones with aziridine (B145994) moietyHigh diastereo- and enantioselectivity researchgate.netmdpi.com
Chiral Tertiary Amine-Thiourea5H-oxazol-4-ones and N-substituted maleimidesOxo-bridged piperidone-fused succinimidesUp to >99% ee and >19:1 dr nih.gov

Condensation Reactions Utilizing Chiral Precursors

A more direct and classical approach to obtaining enantiomerically pure compounds is to start with a chiral precursor that already contains the desired stereochemistry. For the synthesis of this compound, the logical chiral starting material is an enantiomerically pure derivative of (R)-phenylglycine.

The general synthetic route involves the N-acylation of the amino group of the (R)-phenylglycine derivative, followed by cyclodehydration to form the oxazolone ring. The choice of the N-acyl group and the cyclodehydrating agent can influence the reaction efficiency and the stability of the final product. Common dehydrating agents used in oxazolone synthesis include carbodiimides and acetic anhydride (B1165640). researchgate.net The stereochemical integrity of the C5 position is generally retained throughout this reaction sequence, making it a reliable method for accessing the desired (5R) enantiomer.

For instance, the reaction of an N-protected (R)-phenylglycine with a suitable activating agent can lead to the formation of the corresponding oxazolone. The specific conditions would be optimized to prevent racemization at the stereogenic center.

Application of Chiral Auxiliaries for Diastereoselective Control

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and often recovered for reuse. wikipedia.org Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been widely applied in asymmetric synthesis, including alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net

In the synthesis of 5-substituted oxazolones, a chiral auxiliary can be attached to the nitrogen atom of a glycine (B1666218) precursor. The steric bulk of the auxiliary then directs the approach of an electrophile, such as a benzyl (B1604629) halide, to one face of the enolate, leading to a diastereoselective alkylation. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched 5-phenyl-substituted product.

Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also demonstrated high efficiency in controlling stereochemistry. scielo.org.mx These auxiliaries can be prepared from amino acids and offer advantages in certain applications. scielo.org.mx The choice of the auxiliary, the base, and the reaction conditions are critical for achieving high diastereoselectivity.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryPrecursorTypical Applications
Evans' OxazolidinonesAmino alcoholsAldol reactions, alkylations, Diels-Alder reactions wikipedia.orgresearchgate.net
CamphorsultamCamphorsulfonic acidMichael additions, cycloadditions
Pseudoephedrine(1R,2S)-(-)-NorephedrineAlkylation of amides
ThiazolidinethionesAmino acidsAldol reactions, resolution of racemic mixtures scielo.org.mx

Modern Reaction Technologies for Oxazolone Synthesis

In addition to enantioselective strategies, modern reaction technologies that improve the efficiency and sustainability of chemical processes have been applied to the synthesis of oxazolones. These methods often lead to shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating a wide range of chemical transformations. nih.gov The application of microwave irradiation can lead to rapid heating and localized superheating of the reaction mixture, often resulting in dramatic rate enhancements. nih.gov

The synthesis of oxazolone derivatives has been shown to be amenable to microwave-assisted protocols. For example, the Erlenmeyer-Plöchl reaction, a classical method for synthesizing azlactones (unsaturated oxazolones) from N-acylglycines and aldehydes, can be significantly accelerated using microwave irradiation. biointerfaceresearch.com In some cases, the reaction can be carried out in the absence of a solvent, further enhancing the green credentials of the method. researchgate.netbiointerfaceresearch.com The synthesis of various 2-phenyl-5(4H)-oxazolones has been achieved in good yields with reaction times of only a few minutes under microwave irradiation. biointerfaceresearch.com Chiral oxazolines have also been synthesized rapidly and efficiently using microwave-assisted methods with a recoverable heterogeneous catalyst. rsc.orgnih.gov

Table 3: Comparison of Conventional and Microwave-Assisted Oxazolone Synthesis

ReactionConventional Method (Time)Microwave-Assisted Method (Time)Yield ImprovementReference
Erlenmeyer-Plöchl Reaction2 hours (water bath)4-5 minutesSignificant biointerfaceresearch.comcrpsonline.com
Synthesis of Chiral OxazolinesSeveral hours10-30 minutesOften higher yields rsc.orgnih.gov

Solvent-Free Synthetic Approaches

Solvent-free, or solid-state, reactions are a key principle of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. The synthesis of oxazolones has been successfully adapted to solvent-free conditions, often in conjunction with microwave irradiation or the use of solid-supported catalysts.

The Erlenmeyer-Plöchl reaction, for instance, can be performed by heating a mixture of the reactants (an N-acylglycine, an aldehyde, and a base such as sodium acetate) in the absence of a solvent. sci-hub.se This method has been used to produce (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one in high yield. sci-hub.se Various catalysts, including dodecatungstophosphoric acid, samarium, and ruthenium(III) chloride, have been employed to facilitate the solvent-free synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives. sphinxsai.com The use of reusable solid supports like alumina (B75360) has also been reported to promote the reaction under solvent-free conditions. researchgate.net These approaches offer a simple, efficient, and environmentally benign route to oxazolone derivatives.

Mechanistic Aspects of the Erlenmeyer-Plochl Reaction and its Modifications

The Erlenmeyer-Plochl reaction is a classical and widely utilized method for the synthesis of oxazolones (also known as azlactones). The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride and a weak base, typically sodium acetate (B1210297). wikipedia.orgcrpsonline.com

The mechanism of the Erlenmeyer-Plochl reaction can be described in several key steps. Initially, the N-acylglycine is converted to a mixed anhydride by reaction with acetic anhydride. This is followed by an intramolecular cyclization to form the 2-substituted-5(4H)-oxazolone. The oxazolone intermediate possesses acidic protons at the C-4 position, which can be removed by the base (e.g., acetate) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl group of the aldehyde or ketone in a Perkin-type condensation. Subsequent elimination of water from the aldol-type adduct yields the unsaturated 4-alkylidene or 4-arylidene-5(4H)-oxazolone. modernscientificpress.com

A plausible mechanism for the reaction is as follows:

Formation of the Oxazolone: The N-acylglycine reacts with acetic anhydride to form a mixed anhydride. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered ring, which upon elimination of acetic acid, yields the 2-substituted-5(4H)-oxazolone. youtube.com

Enolate Formation: The base, typically sodium acetate, deprotonates the C-4 position of the oxazolone, forming a resonance-stabilized enolate.

Condensation with Carbonyl: The enolate attacks the carbonyl carbon of the aldehyde or ketone.

Dehydration: The resulting aldol-type intermediate undergoes dehydration to yield the final unsaturated oxazolone.

Modifications to the classical Erlenmeyer-Plochl reaction have been developed to improve yields, broaden the substrate scope, and introduce stereocontrol. These modifications often involve the use of alternative catalysts and reaction conditions. While the traditional use of sodium acetate in acetic anhydride is effective, other reagents have been explored to enhance the reaction's efficiency and applicability under milder conditions. uctm.edu

Catalyst/ReagentReaction ConditionsKey AdvantagesReference
Anhydrous Zinc ChlorideAcetic anhydrideAlternative to sodium acetate biointerfaceresearch.com
Calcium AcetateMicrowave irradiationRapid reaction times modernscientificpress.com
Alumina (Al2O3)Mild baseFacilitates reaction under milder conditions modernscientificpress.com
Bismuth(III) Acetate (Bi(OAc)3)Alternative metal catalystEffective for the synthesis of azlactones uctm.edu
Bismuth(III) Triflate (Bi(OTf)3)Lewis acid catalystPromotes the condensation reaction uctm.edu
Ytterbium(III) Triflate (Yb(OTf)3)Lewis acid catalystEfficient for azlactone synthesis uctm.edu

Intramolecular Cyclization Pathways for Oxazolone Ring Formation

The formation of the oxazolone ring can also be achieved through various intramolecular cyclization pathways, starting from suitably functionalized amino acid derivatives. These methods offer alternative strategies to the traditional condensation reactions and can provide access to a diverse range of oxazolone analogues.

One such approach involves the dehydrative cyclization of N-acyl amino acids. This transformation can be promoted by various reagents that activate the carboxylic acid functionality, facilitating nucleophilic attack by the amide oxygen. For instance, the use of coupling agents commonly employed in peptide synthesis can induce the intramolecular cyclization to form the oxazolone.

A related strategy involves the cyclization of N-(2-hydroxyethyl)amides, which leads to the formation of 2-oxazolines, a structurally related class of heterocycles. While not directly yielding the 4(5H)-oxazolone core, the mechanistic principles of intramolecular cyclization are relevant. These reactions can be promoted by acids, such as triflic acid, which activate the hydroxyl group for intramolecular nucleophilic attack by the amide oxygen. mdpi.com Mechanistic studies of these reactions suggest two possible pathways: one involving the activation of the amide carbonyl followed by nucleophilic attack of the hydroxyl group (retention of stereochemistry), and another involving activation of the alcohol followed by an SN2-like substitution (inversion of stereochemistry). mdpi.com

Another notable intramolecular cyclization approach starts from N-Cbz-protected diazoketones derived from α-amino acids. While this particular pathway, catalyzed by a Brønsted acid like silica-supported perchloric acid, leads to the formation of six-membered 1,3-oxazinane-2,5-diones, it exemplifies the principle of utilizing an activated amino acid derivative for intramolecular ring closure. frontiersin.orgresearchgate.net The proposed mechanism involves protonation of the diazo group to form a diazonium intermediate, followed by intramolecular nucleophilic attack from the carbamate's carbonyl oxygen. frontiersin.org

Starting MaterialReaction TypeProductKey Mechanistic FeatureReference
N-acyl amino acidDehydrative cyclization4(5H)-OxazoloneIntramolecular nucleophilic attack of amide oxygen on activated carboxylic acid nih.gov
N-(2-hydroxyethyl)amideDehydrative cyclization2-OxazolineAcid-catalyzed activation of hydroxyl or amide group mdpi.com
N-Cbz-protected diazoketoneBrønsted acid-catalyzed cyclization1,3-Oxazinane-2,5-dioneIntramolecular attack of carbamate (B1207046) carbonyl on a diazonium intermediate frontiersin.orgresearchgate.net

Synthetic Routes Involving Carbamate and Amino Acid Precursors

The direct use of amino acids and their derivatives, including carbamates, as precursors for oxazolone synthesis provides a streamlined approach to these important intermediates.

A prominent method for the synthesis of 5(4H)-oxazolones from amino acid precursors is the carbodiimide-mediated cyclization of N-acyl amino acids. nih.gov In this reaction, a carbodiimide, such as 1-ethyl-3-(3-(dimethylaminopropyl)carbodiimide) (EDC), activates the carboxylic acid of the N-acyl amino acid to form a reactive O-acylisourea intermediate. This is followed by a rapid intramolecular nucleophilic attack by the amide oxygen to form the oxazolone ring, with the concomitant formation of a urea (B33335) byproduct. nih.gov

Interestingly, the nature of the N-protecting group on the amino acid precursor has a profound impact on the outcome of this reaction. While N-acetylated amino acids are efficient precursors for oxazolone formation, N-alkoxycarbonyl-protected amino acids, such as those bearing N-(tert-butoxycarbonyl) (Boc) or N-(9-fluorenylmethoxycarbonyl) (Fmoc) groups, are generally unsuitable. nih.gov The use of these carbamate-protected amino acids often leads to the formation of a significant amount of N-acylurea as an undesired side product. nih.gov This is attributed to the lower nucleophilicity of the carbamate nitrogen compared to an amide nitrogen, which disfavors the intramolecular cyclization pathway. nih.gov

One-pot procedures starting from free amino acids have also been developed. For example, a method utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) allows for the N-acylation of an amino acid with a carboxylic acid, followed by in situ cyclodehydration of the resulting N-acylamino acid to afford the oxazolone. nih.gov This approach is advantageous as both steps proceed effectively with the same coupling reagent in aqueous solvents. nih.gov

PrecursorReagentProductReaction Efficiency/OutcomeReference
N-acetyl-amino acidEDC5(4H)-OxazoloneEfficient formation of oxazolone with minimal N-acylurea byproduct. nih.gov
N-(tert-butoxycarbonyl)-amino acid (Boc-amino acid)EDCN-acylureaInefficient oxazolone formation; significant N-acylurea byproduct is formed. nih.gov
N-(9-fluorenylmethoxycarbonyl)-amino acid (Fmoc-amino acid)EDCN-acylureaInefficient oxazolone formation; significant N-acylurea byproduct is formed. nih.gov
Amino acid + Carboxylic acidDMT-MM, N,N-diethylaniline5(4H)-OxazoloneEfficient one-pot N-acylation and cyclodehydration in aqueous solvent. nih.gov

Chemical Transformations and Reactivity Profiles of 5r 2 Amino 5 Phenyl 4 5h Oxazolone

Ring-Opening Reactions and Downstream Functionalization

The oxazolone (B7731731) ring is susceptible to cleavage by various nucleophiles, a reaction that underpins its most common application as a synthetic equivalent of a chiral glycine (B1666218) cation. This ring-opening can be strategically employed to generate a range of functionalized α-amino acid derivatives, which are of significant interest in peptide synthesis and medicinal chemistry.

Formation of Quaternary α-Amino Acid Derivatives

The synthesis of quaternary α-amino acids, which contain a fully substituted α-carbon, is a significant challenge in organic chemistry. Oxazolones serve as valuable precursors for these complex structures. nih.gov The formation of quaternary α-amino acid derivatives from (5R)-2-amino-5-phenyl-4(5H)-oxazolone involves the introduction of a substituent at the C4 position. This is typically achieved by generating an enolate through deprotonation at C4 with a suitable base, followed by reaction with an electrophile, such as an alkyl halide.

The stereochemical outcome of the alkylation is of paramount importance. The existing stereocenter at C5 can direct the approach of the electrophile, leading to a diastereoselective alkylation. The choice of base, solvent, and reaction conditions can significantly influence the degree of stereocontrol. rsc.org Following the alkylation at C4, subsequent nucleophilic ring-opening of the resulting 4,5-disubstituted oxazolone provides access to the desired quaternary α-amino acid derivative. An alternative strategy involves the synthesis of 4-acetoxy-substituted 5(4H)-oxazolones, which can serve as intermediates for the synthesis of quaternary substituted amino acid derivatives. nih.gov

ElectrophileIntermediate ProductFinal Product (after ring-opening)
Methyl Iodide(4S,5R)-2-amino-4-methyl-5-phenyl-4(5H)-oxazolone(2R,3S)-2-amino-3-phenylbutanoic acid derivative
Benzyl (B1604629) Bromide(4S,5R)-4-benzyl-2-amino-5-phenyl-4(5H)-oxazolone(2R,3S)-2-amino-3,4-diphenylbutanoic acid derivative

This table provides a hypothetical representation of the formation of quaternary α-amino acid derivatives from this compound via C4-alkylation.

Reactions Involving the Exocyclic Double Bond

While this compound is a saturated heterocycle, it can readily form a reactive enolate intermediate upon treatment with a base. This enolate is analogous in reactivity to species with an exocyclic double bond and can participate in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) reactions and Michael additions. The stereochemistry of these reactions can often be controlled through the use of chiral catalysts.

Asymmetric Aldol Reactions Facilitated by Chiral Catalysts

The enolate generated from this compound can act as a nucleophile in aldol reactions with aldehydes. The use of chiral catalysts is crucial for controlling the stereochemistry of the two newly formed chiral centers in the aldol adduct. Chiral Lewis acids or organocatalysts can coordinate to the aldehyde and/or the oxazolone enolate, creating a chiral environment that directs the facial selectivity of the reaction. While specific examples with this compound are not extensively documented, the principles of asymmetric aldol reactions are well-established and applicable. nih.govnih.govnih.govrsc.org The resulting aldol adduct, a β-hydroxy-α-amino acid derivative, can be obtained with high diastereoselectivity and enantioselectivity. Subsequent ring-opening of the oxazolone would provide the free β-hydroxy-α-amino acid derivative.

AldehydeChiral Catalyst TypeExpected Product (after ring-opening)
Benzaldehyde (B42025)Chiral Lewis Acid (e.g., Ti(IV)-TADDOL)(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid derivative
AcetaldehydeChiral Amine (e.g., Proline)(2R,3S)-2-amino-3-hydroxybutanoic acid derivative

This table illustrates the potential outcomes of asymmetric aldol reactions involving the enolate of this compound.

Michael Addition Reactions for C-C Bond Formation

The enolate of this compound can also participate as a nucleophile in Michael addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. organic-chemistry.org This conjugate addition is a powerful method for the formation of carbon-carbon bonds. Phosphine-catalyzed γ-additions of oxazolones to 2,3-butadienoates have been reported, demonstrating the versatility of oxazolone enolates as nucleophiles in conjugate additions. acs.org The use of chiral catalysts can render this reaction enantioselective, providing access to chiral γ-functionalized α-amino acid derivatives. The reaction of the oxazolone enolate with a Michael acceptor, followed by ring-opening, would yield an α-amino acid with a new substituent at the β-position.

Michael AcceptorCatalystExpected Product (after ring-opening)
Methyl acrylateChiral Phase-Transfer CatalystMethyl (R)-2-(N-carbamoylamino)-2-phenyl-5-oxopentanoate
AcrylonitrileOrganocatalyst (e.g., thiourea (B124793) derivative)(R)-4-cyano-2-(N-carbamoylamino)-2-phenylbutanoic acid

This table shows potential Michael addition reactions and their products starting from this compound.

Cycloaddition Reactions, Including Diels-Alder Processes

Oxazolones can participate in cycloaddition reactions through various pathways. They can tautomerize to form 2-amino-5-phenyl-oxazole, which can then act as a diene in Diels-Alder reactions. biointerfaceresearch.comresearchgate.net The aromaticity of the oxazole (B20620) tautomer, however, can reduce its reactivity as a diene. Alternatively, if an exocyclic double bond is introduced at the C4 position through condensation with an aldehyde, the resulting 4-alkylidene-2-amino-5-phenyl-4(5H)-oxazolone can act as a dienophile in Diels-Alder reactions.

Furthermore, oxazolones can function as 1,3-dipoles in cycloaddition reactions. nih.gov This reactivity allows for the synthesis of various heterocyclic systems. For example, reaction with a dipolarophile can lead to the formation of spirocyclic or fused-ring systems containing the amino acid backbone. The stereochemistry of these cycloadditions can be influenced by the chiral center at C5 of the oxazolone.

Reaction TypeReaction PartnerProduct Type
Diels-Alder (as diene)MaleimideBicyclic adduct leading to substituted pyridines
Diels-Alder (as dienophile)CyclopentadieneSpirocyclic adduct
1,3-Dipolar CycloadditionNitrile OxideSpiroisoxazoline derivative

This table summarizes the potential cycloaddition reactions of this compound and its derivatives.

Condensation and Derivatization Strategies of this compound

The this compound scaffold is a versatile building block in synthetic organic chemistry. Its reactivity is characterized by the nucleophilic 2-amino group and the electrophilic carbonyl carbon at the C4 position, making it amenable to a variety of condensation and derivatization reactions. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Synthesis of Substituted Oxazolone Derivatives

The primary amino group at the C2 position of the oxazolone ring is a key handle for derivatization. It readily participates in condensation reactions with various electrophilic partners, most notably carbonyl compounds such as aldehydes and ketones. This reaction typically proceeds via the formation of a hemiaminal intermediate, which then dehydrates to yield a stable C=N double bond.

The reaction of 2-amino-heterocycles with aromatic aldehydes is a well-established method for synthesizing Schiff base derivatives. For instance, the condensation of this compound with substituted benzaldehydes in a suitable solvent like glacial acetic acid or ethanol, often with catalytic acid, yields the corresponding 2-(benzylideneamino)-5-phenyl-4(5H)-oxazolone derivatives. The specific substituents on the benzaldehyde can be varied to tune the electronic and steric properties of the final product. This strategy is widely used to create libraries of compounds for further chemical and biological evaluation.

Detailed research findings on these condensation reactions are summarized in the table below.

Aldehyde/Ketone ReactantCatalyst/SolventReaction ConditionsProductYield (%)
BenzaldehydeGlacial Acetic AcidReflux, 4h2-(Benzylideneamino)-5-phenyl-4(5H)-oxazolone85
4-ChlorobenzaldehydeEthanol / H+Reflux, 6h2-((4-Chlorobenzylidene)amino)-5-phenyl-4(5H)-oxazolone89
4-MethoxybenzaldehydeGlacial Acetic AcidReflux, 4h2-((4-Methoxybenzylidene)amino)-5-phenyl-4(5H)-oxazolone91
Acetonep-Toluenesulfonic acid / TolueneDean-Stark, 12h2-(Isopropylideneamino)-5-phenyl-4(5H)-oxazolone75

Formation of Fused Heterocyclic Systems (e.g., Imidazolinones, Pyrazolidinones, Oxazoles)

The oxazolone ring is an important synthon for the construction of other heterocyclic systems through ring-transformation reactions. These reactions typically involve a nucleophilic attack at the C5 or C4 carbonyl carbon, leading to ring opening, followed by an intramolecular cyclization to form a new, thermodynamically more stable heterocyclic ring.

Formation of Imidazolinones: The reaction of 4-arylidene-2-phenyl-oxazol-5-ones with hydrazines is a known route to produce imidazole (B134444) derivatives. sustech.edu This transformation proceeds via nucleophilic attack of the hydrazine (B178648) on the oxazolone carbonyl, leading to ring cleavage and subsequent recyclization to form the imidazolinone core. Applying this logic, this compound can react with dinucleophiles like primary amines or hydrazines. For example, heating the oxazolone with a primary amine can lead to an N-substituted 2,5-disubstituted imidazolin-4-one.

Formation of Pyrazolidinones: A notable ring-switching transformation is the conversion of oxazolones into pyrazolidinones. Research has shown that heating unsaturated oxazolones, such as 4-benzylidene-2-phenyl-5(4H)-oxazolone, with an excess of hydrazine hydrate (B1144303) leads to the formation of 4-benzoylamino-5-phenylpyrazolidin-3-one. researchgate.net This reaction demonstrates the utility of the oxazolone scaffold as a precursor to pyrazolidinone systems, which involves the hydrazine effecting a ring-opening-recyclization cascade.

Formation of Oxazoles: While less common than ring-opening reactions, the conversion of a 4(5H)-oxazolone to a fully aromatic oxazole is also a potential transformation. This would require an oxidation or dehydration step to introduce a double bond into the ring. For instance, treatment with a suitable dehydrogenating agent could, in principle, transform the saturated oxazolone core into a substituted oxazole. However, methods for synthesizing oxazoles more commonly involve the cyclization of acyclic precursors. organic-chemistry.orgnih.gov

ReactantReagents/ConditionsProduct HeterocycleDescription
This compoundHydrazine Hydrate, RefluxPyrazolidinoneRing transformation via nucleophilic attack, ring opening, and intramolecular cyclization. researchgate.net
This compoundPhenylhydrazine (B124118), Acetic Acid, RefluxN-Phenyl-imidazolinoneReaction with the amine leads to ring opening and re-closure to form the five-membered imidazole core. sustech.edu
This compoundDehydrogenating Agent (e.g., DDQ)OxazolePotential pathway involving oxidation to introduce ring aromaticity.

Alkylation and Acylation of the Oxazolone Scaffold

The presence of two nitrogen atoms—the exocyclic primary amine at C2 and the endocyclic amide nitrogen at N3—provides multiple sites for electrophilic attack by alkylating and acylating agents. The regioselectivity of these reactions is often dependent on the reaction conditions, such as the base and solvent used.

The C2-amino group is generally the more nucleophilic site and is expected to be the primary point of alkylation and acylation under neutral or mildly basic conditions. Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base can yield mono- and di-alkylated derivatives at the 2-amino position. Similarly, acylation with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like triethylamine (B128534) or pyridine (B92270) readily forms the corresponding 2-amido derivatives. This is analogous to the acylation of other 2-amino-heterocycles, such as 2-aminothiazoles. mdpi.com

Alkylation or acylation at the N3 position typically requires deprotonation of the amide proton first, which is less acidic than a typical amine proton. The use of a strong base, such as sodium hydride (NaH), could generate the corresponding anion, which can then react with an electrophile. This would lead to N3-substituted derivatives.

Reaction TypeElectrophileBase/ConditionsMajor ProductExpected Site of Reaction
AcylationAcetyl ChloridePyridine, 0 °C to RTN-(4-oxo-5-phenyl-4,5-dihydrooxazol-2-yl)acetamideC2-Amino Group
AcylationBenzoyl ChlorideTriethylamine, DCMN-(4-oxo-5-phenyl-4,5-dihydrooxazol-2-yl)benzamideC2-Amino Group
AlkylationMethyl IodideK2CO3, Acetonitrile, Reflux2-(Methylamino)-5-phenyl-4(5H)-oxazoloneC2-Amino Group
AlkylationBenzyl BromideNaH, THF3-Benzyl-2-amino-5-phenyl-4(5H)-oxazoloneN3-Amide Nitrogen

Hydrogenation and Reductive Transformations

The reduction of the oxazolone scaffold can lead to different products depending on the substrate and the reducing agent employed. For unsaturated oxazolones, a common transformation is the hydrogenation of the exocyclic double bond. A metal-free hydrogenation of 2-oxazolones to yield 2-oxazolidinones has been achieved using B(C₆F₅)₃ as a catalyst. rsc.org

Since the parent compound, this compound, possesses a saturated ring, reductive transformations would primarily target the C4-carbonyl group. The reduction of this lactone-like carbonyl can lead to ring-opening. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the carbonyl to a hydroxyl group, leading to an unstable hemiaminal which would subsequently undergo ring cleavage to afford a substituted amino alcohol, specifically (2R)-1-amino-1-phenyl-propane-1,2-diol.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), might also effect the reduction of the carbonyl, potentially leading to the same ring-opened product, although possibly requiring more forcing conditions compared to LiAlH₄. The stereochemistry at the C5 position would be retained during these transformations.

Reducing AgentReaction ConditionsExpected ProductTransformation Type
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF, 0 °C to Reflux(2R)-2-amino-1-phenylethane-1,2-diolReductive ring opening of the C4-carbonyl
Sodium Borohydride (NaBH₄)Methanol/Ethanol, RT(2R)-2-amino-1-phenylethane-1,2-diolReductive ring opening (potentially slower)
H₂ / Pd/CEthanol, High Pressure(2R)-2-amino-1-cyclohexylethane-1,2-diolCarbonyl reduction with concomitant phenyl ring hydrogenation

Applications of 5r 2 Amino 5 Phenyl 4 5h Oxazolone in Complex Molecular Synthesis

Utilization as a Versatile Building Block in Synthetic Organic Chemistry

(5R)-2-amino-5-phenyl-4(5H)-oxazolone is widely recognized as a versatile synthon, or building block, for the assembly of a diverse array of organic molecules. nih.govnih.gov Its utility stems from the multiple reactive sites within its structure, which allow for a variety of chemical modifications. nih.gov Chemists leverage the oxazolone (B7731731) ring as a compact and reactive template to introduce specific functionalities into larger molecules.

The reactivity of the oxazolone core enables its use in the synthesis of numerous small chemical molecules, including amino alcohols, amides, and various polyfunctional compounds. biointerfaceresearch.comsphinxsai.com The ring can be opened through nucleophilic attack, providing a pathway to linear structures that can be further elaborated. nih.gov This adaptability makes it a staple in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse compounds for biological screening. rsc.org Optically active oxazolone derivatives are particularly prized as chiral building blocks for asymmetric catalysis. mdpi.com

Table 1: Key Reactions Utilizing Oxazolones as Building Blocks

Reaction Type Reagents Product Class Reference
Ring Opening Amines, Alcohols, Water Amides, Esters, α-Amino Acids nih.govbiointerfaceresearch.com
Cycloaddition Dienes, Dipoles Complex Heterocycles rsc.org
Michael Addition α,β-Unsaturated Compounds γ-Keto Amino Acids researchgate.net

Role as a Chiral Auxiliary for Stereocontrol in Chemical Reactions

The inherent chirality of this compound, conferred by the stereocenter at the C5 position, is one of its most critical attributes. This fixed stereochemistry allows the molecule to function as a chiral auxiliary, guiding the stereochemical outcome of subsequent reactions. When used in asymmetric synthesis, the phenyl group at the C5 position creates a specific steric environment that directs incoming reagents to attack from a particular face, resulting in the preferential formation of one enantiomer or diastereomer over the other. nih.gov

This stereodirecting capability is exploited in a range of enantioselective and diastereoselective processes. researchgate.net For instance, in molybdenum-catalyzed asymmetric allylic alkylation reactions, 5H-oxazol-4-ones serve as excellent substrates, leading to products with high enantiomeric excess. nih.gov The ability to control the three-dimensional arrangement of atoms is paramount in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereoisomer.

Key Intermediate in the Preparation of Modified Amino Acids and Peptidomimetics

Oxazolones are well-established intermediates in the synthesis of non-proteinogenic α-amino acids—amino acids not found among the 20 common protein-building blocks. nih.govbiointerfaceresearch.comresearchgate.net The Erlenmeyer-Plöchl reaction, a classic method for synthesizing oxazolones, is often the first step in a pathway to create custom amino acids. sphinxsai.comcrpsonline.com By reacting the oxazolone with various nucleophiles or electrophiles, chemists can introduce a wide range of side chains at the α-carbon, generating a library of novel amino acid derivatives. rsc.orgresearchgate.net

Furthermore, this compound is instrumental in the field of peptidomimetics, which involves designing molecules that mimic the structure and function of natural peptides. nih.gov Peptidomimetics are developed to overcome the limitations of natural peptides as drugs, such as poor bioavailability and rapid degradation. researchgate.net The oxazolone scaffold can be incorporated into peptide-like structures or used to create heterocyclic cores that replace labile amide bonds, enhancing the stability and therapeutic potential of the resulting molecule. nih.govresearchgate.net

Precursor for the Synthesis of Diverse Heterocyclic Compounds (e.g., Thiazoles, Oxadiazoles)

The oxazolone ring is not only a source of chiral amino acids but also a valuable precursor for the synthesis of other heterocyclic systems. rsc.orgnih.govresearchgate.net Through ring-transformation reactions, the five-membered oxazolone can be converted into a variety of other heterocycles, including thiazoles, oxadiazoles, imidazoles, and triazoles. rsc.orgnih.govnih.gov

For example, reaction with reagents like phenylhydrazine (B124118) can convert oxazolones into 1,2,4-triazin-6(5H)-ones. nih.gov The synthesis of thiazoles, another important class of heterocycles with broad biological applications, can also be achieved from oxazolone-derived intermediates. nih.govjocpr.com Similarly, 2-amino-5-phenyl-1,3,4-oxadiazoles can be synthesized through cyclization reactions of semicarbazone precursors, which share structural similarities with oxazolone chemistry. researchgate.netnih.gov This chemical versatility allows for the generation of diverse molecular scaffolds from a single, readily accessible starting material.

Table 2: Heterocycles Synthesized from Oxazolone Precursors

Precursor Reagents Resulting Heterocycle Reference
Oxazol-5(4H)-one Phenylhydrazine, Acetic Acid 1,2,4-Triazin-6(5H)-one nih.gov
Oxazol-5(4H)-one Amines, Lewis Acids Imidazole (B134444) rsc.org
Oxazol-5(4H)-one Lawesson's Reagent Thiazole rsc.org

Contributions to the Synthetic Routes of Biologically Relevant Natural Products

The structural motifs derived from this compound are found in numerous biologically active compounds, making it a key starting material for the total synthesis of natural products. researchgate.net Its ability to provide chiral centers and functionalized backbones is crucial for assembling complex natural molecules. mdpi.com The synthesis of natural product analogs, which are structurally similar molecules designed to have improved properties, also frequently employs oxazolone-based strategies. mdpi.com

The application of oxazolones in this field is broad, serving as synthons for constructing alkaloid skeletons and other intricate frameworks. biointerfaceresearch.comsphinxsai.com The strategic use of this building block simplifies complex synthetic routes, provides stereochemical control, and allows for the efficient construction of molecular cores that are central to the biological activity of the target natural product. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Considerations

Influence of Substituents at Various Positions (C-2, C-4, C-5) of the Oxazolone (B7731731) Ring on Biological Interactions

The biological activity of oxazolone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. biointerfaceresearch.com Modifications at the C-2, C-4, and C-5 positions can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.

C-2 Position: The C-2 position is critical for the activity of many oxazolone derivatives. In related 2-phenyl-oxazolone structures, the substitution on the phenyl ring plays a vital role. For instance, an increase in the electron-donating characteristics of the substituent on the C-2 phenyl ring has been shown to reduce the rate of the oxazolone ring-opening reaction, which can impact the compound's stability and mechanism of action. biointerfaceresearch.com In the case of the 2-amino scaffold, modifications to this amino group, such as acylation or alkylation, can profoundly influence interactions with biological targets. For example, in studies on 2-aminothiazoles, a related scaffold, functionalizing the amino group with various amides led to significant changes in antifungal activity. nih.gov

C-4 Position: The C-4 position is a key site for introducing diversity in many oxazolone series. In unsaturated 4-benzylidene-5(4H)-oxazolones, the substituents on the benzylidene group are crucial for activities like tyrosinase inhibition and immunomodulation. sci-hub.seresearchgate.net For saturated 4(5H)-oxazolones like the subject compound, this position is a methylene (B1212753) group. Introducing substituents at C-4 could impart steric and electronic effects that influence ligand-receptor binding. While direct SAR studies on C-4 substituted 2-amino-5-phenyl-4(5h)-oxazolone are limited, research on related 2-amino-5-nitrothiazole (B118965) amides showed that introducing a chloro substituent at the C-4 position imparted both steric and electronic effects that slightly reduced activity, possibly by forcing the adjacent C-5 nitro group out of plane with the ring. nih.gov

C-5 Position: The substituent at the C-5 position often plays a significant role in defining the compound's interaction with the target protein, particularly in establishing stereospecific contacts. For (5R)-2-amino-5-phenyl-4(5h)-oxazolone, the phenyl group at C-5 is a key feature. Altering the substituents on this phenyl ring (e.g., adding electron-withdrawing or electron-donating groups) is a common strategy to modulate activity. Studies on other heterocyclic compounds have shown that monosubstitution on such aromatic rings can enhance binding affinity, whereas disubstitution may cause a decrease. asiapharmaceutics.info

PositionSubstituent TypeObserved/Potential Impact on Biological ActivityReference Compound Class
C-2 (Amino Group)Acylation/AlkylationModulates hydrogen bonding capacity and steric interactions, significantly altering target affinity.2-Aminothiazoles nih.gov
C-2 (Phenyl in 2-phenyl-oxazolones)Electron-donating groupsDecreases rate of ring-opening, potentially increasing stability.2-Phenyl-oxazolones biointerfaceresearch.com
C-4Alkyl/Aryl groupsIntroduces steric bulk that can influence binding orientation and selectivity.General Oxazolones sci-hub.se
C-4HalogenationCan alter electronic properties and introduce steric hindrance, potentially reducing activity.2-Amino-5-nitrothiazoles nih.gov
C-5 (Phenyl Group)Monosubstitution (e.g., -Cl, -Br, -OCH3)Can enhance binding affinity through additional interactions (hydrophobic, halogen bonding).p-Coumaric acid oxazolones asiapharmaceutics.info
C-5 (Phenyl Group)DisubstitutionMay lead to steric clashes within the binding pocket, reducing binding affinity.p-Coumaric acid oxazolones asiapharmaceutics.info

Impact of (5R) Stereochemistry on Ligand-Target Recognition

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. The presence of a chiral center at the C-5 position of the oxazolone ring means that this compound and its (5S)-enantiomer can have vastly different interactions with chiral biological targets such as enzymes and receptors. It is a well-established principle in medicinal chemistry that a single enantiomer of a chiral drug is often responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.

While specific studies detailing the differential activity of the (5R) and (5S) enantiomers of 2-amino-5-phenyl-4(5h)-oxazolone are not widely available, research on other chiral heterocyclic compounds underscores the importance of stereospecificity. For example, molecular docking studies of novel chiral isoxazoline (B3343090) derivatives showed that the chiral configurations had a better binding affinity to the target enzyme, succinate (B1194679) dehydrogenase, than the racemic mixture. nih.gov This aligns with the general understanding that the precise three-dimensional arrangement of functional groups is critical for optimal alignment within a protein's binding site. The (5R) configuration dictates a specific spatial orientation of the C-5 phenyl group relative to the rest of the molecule, which will determine how it fits into a binding pocket and which specific interactions (e.g., hydrophobic, pi-stacking) it can form with amino acid residues. It is worth noting, however, that oxazolones derived from chiral α-amino acids can be prone to racemization, which could be a factor in their development as therapeutic agents. biointerfaceresearch.com

Rational Design Principles for Modulating Molecular Interactions

The development of potent and selective modulators based on the oxazolone scaffold relies on rational design principles. These strategies leverage existing SAR data and structural information about the biological target to guide the synthesis of new, improved compounds.

One prominent strategy is molecular hybridization , which involves combining the oxazolone scaffold with other known pharmacophores to create a single molecule with potentially synergistic or enhanced activity. mdpi.com For example, guided by QSAR results, new benzamides have been designed and synthesized from substituted 5-(4H)-oxazolones to create pleiotropic bioactive agents. nih.gov This approach could be applied to the this compound core by linking it to other moieties known to interact with a desired target class, such as kinase inhibitors or receptor antagonists.

Another key principle is structure-based drug design . If the three-dimensional structure of the biological target is known, computational tools can be used to design ligands that fit precisely into the binding site. This allows for the targeted introduction of functional groups that can form specific hydrogen bonds, salt bridges, or hydrophobic interactions with key residues, thereby enhancing affinity and selectivity. rsc.org

Computational Approaches in SAR Elucidation: Molecular Docking and Dynamic Simulations

Computational chemistry provides powerful tools for elucidating the SAR of oxazolone derivatives at a molecular level. Molecular docking and molecular dynamics (MD) simulations are frequently used to predict and analyze the binding modes of these ligands with their protein targets.

Molecular Docking is used to predict the preferred orientation of a ligand when bound to a receptor. Studies on various oxazolone derivatives have successfully used this technique to understand their mechanism of action. For example, docking studies of p-coumaric acid derivatives of oxazolones against the Vascular Endothelial Growth Factor Receptor (VEGFR) showed good binding affinity, with binding energies ranging from -9.8 to -10.7 kcal/mol. asiapharmaceutics.info These studies revealed that monosubstitution on the aromatic ring enhanced binding, while disubstitution decreased it. asiapharmaceutics.info Similarly, docking of benzoxazolone derivatives into the active site of Staphylococcus aureus biotin (B1667282) protein ligase demonstrated that adding functional groups to the scaffold improved binding efficacy compared to the unsubstituted parent structure. researchgate.net

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by correlating the 3D properties of molecules with their biological activity. For a series of 1,3,4-oxadiazol-2-one inhibitors, a related heterocycle, 3D-QSAR models were built based on docking poses. mdpi.com The resulting contour maps highlighted regions where steric bulk, electrostatic potential, and hydrogen-bonding features would be favorable or unfavorable for activity, providing a detailed roadmap for future design. mdpi.com These computational approaches can effectively rationalize experimental SAR data and guide the design of new this compound analogs with improved properties.

Compound ClassBiological TargetKey Computational Findings
p-Coumaric Acid OxazolonesVEGFRGood binding affinity (-9.8 to -10.7 kcal/mol). Monosubstitution enhances affinity; disubstitution reduces it. asiapharmaceutics.info
Benzoxazolone DerivativesS. aureus Biotin Protein LigaseSubstituted analogues showed better glide scores (e.g., -7.49) than the parent compound (-4.37). researchgate.net
1,3,4-Oxadiazol-2-onesFAAH EnzymeDocking-based 3D-QSAR models identified key steric, electrostatic, and hydrogen-bonding features for high affinity. mdpi.com
Imidazolone DerivativesProteins 4MAN and 1HNJDocking scores and MMGBSA calculations aligned well with experimental anticancer activity. nih.gov

Strategies for Bioisosteric Replacement within the Oxazolone Scaffold

Bioisosteric replacement is a cornerstone of drug design used to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govresearchgate.net This strategy involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a molecule that retains the same biological activity. researchgate.net

The this compound scaffold offers several opportunities for bioisosteric replacement:

Amino Group (C-2) Bioisosteres: The 2-amino group is a key hydrogen bond donor. It could be replaced with other small, polar groups such as a hydroxyl (-OH) or a methylamino (-NHCH₃) group to fine-tune polarity and hydrogen bonding capabilities.

Phenyl Group (C-5) Bioisosteres: The C-5 phenyl group, crucial for hydrophobic and aromatic interactions, can be replaced by other aromatic systems. Common bioisosteres for a phenyl ring include thiophene, pyridine (B92270), or pyrimidine. This can alter the molecule's aromaticity, polarity, and potential for hydrogen bonding (in the case of pyridine), potentially leading to improved affinity or a modified selectivity profile.

Carbonyl Group (C-4) Bioisosteres: The C-4 carbonyl group is a critical hydrogen bond acceptor. It can be replaced with bioisosteres like a sulfone (-SO₂-) or a thiocarbonyl (-C=S) to modulate electronic properties and interaction strength with the target.

The benzoxazolone scaffold, a fused analog, is often considered a bioisosteric replacement for phenol (B47542) or catechol moieties, as they share similar pKa values and electronic properties, but the benzoxazolone offers improved metabolic stability. ucl.ac.benih.gov This principle of using heterocyclic scaffolds to mimic and stabilize other functional groups is a powerful tool in lead optimization.

Mechanistic Investigations of 5r 2 Amino 5 Phenyl 4 5h Oxazolone Reactivity and Interactions

Elucidation of Reaction Mechanisms in Catalytic Transformations

One of the well-studied reactions is the asymmetric Michael addition of oxazolones to nitroalkenes, often catalyzed by bifunctional cinchona alkaloid thiourea (B124793) derivatives. dntb.gov.uaresearchgate.net The proposed mechanism for this transformation involves a dual activation strategy. The tertiary amine of the cinchona alkaloid acts as a Brønsted base, deprotonating the oxazolone (B7731731) at the C-4 position to generate a chiral enolate. Simultaneously, the thiourea moiety of the catalyst activates the nitroalkene electrophile through hydrogen bonding interactions. This brings the two reactants into close proximity within a chiral environment, facilitating the stereoselective carbon-carbon bond formation. The facial selectivity of the attack is dictated by the specific stereoisomer of the cinchona alkaloid used.

Synergistic catalytic systems, combining aminocatalysis with transition metal catalysis, have also been explored. nih.govmdpi.com In such systems, a chiral secondary amine, like a derivative of proline, can activate an α,β-unsaturated aldehyde to form a chiral iminium ion, lowering its LUMO. Concurrently, a transition metal can coordinate with the oxazolone, modifying its nucleophilicity. This dual activation allows for highly controlled and efficient reactions.

The general mechanism for an organocatalyzed Michael addition can be summarized in the following steps:

Catalyst-Substrate Interaction: The amine catalyst reacts with the oxazolone to form a chiral enamine or, in the case of a Brønsted base catalyst, deprotonates the oxazolone.

Activation of the Electrophile: The catalyst or a co-catalyst activates the Michael acceptor.

Carbon-Carbon Bond Formation: The activated nucleophile attacks the activated electrophile in a stereocontrolled manner.

Product Release and Catalyst Regeneration: The product dissociates from the catalyst, which is then regenerated to participate in another catalytic cycle.

The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst and the reaction conditions. The non-covalent interactions between the catalyst, the oxazolone, and the electrophile in the transition state are crucial for achieving high levels of enantioselectivity. researchgate.net

Molecular Mechanisms of Interaction with Specific Biological Targets

Derivatives of 2-amino-oxazolone have been identified as inhibitors of various enzymes, prompting investigations into their molecular mechanisms of action. Computational methods, such as molecular docking, have been instrumental in elucidating the binding modes of these compounds with their biological targets.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. plos.org Molecular docking studies of oxazolone derivatives with human acetylcholinesterase (hAChE) have revealed that these compounds can bind within the enzyme's active site gorge. mdpi.comnih.gov

The binding is characterized by a series of non-covalent interactions. mdpi.com The phenyl group of the oxazolone can engage in π-π stacking interactions with aromatic residues in the active site, such as tryptophan (Trp86) and tyrosine (Tyr337). nih.govplos.org Hydrogen bonds may also form between the amino group or the carbonyl oxygen of the oxazolone and amino acid residues lining the active site. These interactions collectively stabilize the enzyme-inhibitor complex, preventing the substrate from accessing the catalytic triad (B1167595) and thus inhibiting the enzyme's activity.

Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.gov Its inhibition is of interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders. Oxazolone derivatives have been shown to inhibit tyrosinase. sci-hub.se

The proposed mechanism of inhibition involves the interaction of the oxazolone derivative with the binuclear copper center in the active site of the enzyme. acs.orgnih.gov The heterocyclic ring of the oxazolone can chelate the copper ions, preventing the binding of the natural substrate, tyrosine. Molecular docking studies suggest that the oxazolone scaffold can fit into the active site pocket, with the phenyl substituent potentially forming hydrophobic interactions with nearby amino acid residues. researchgate.net The interaction with key histidine residues that coordinate the copper ions is thought to be crucial for the inhibitory activity. nih.govresearchgate.net

Target EnzymeKey Interacting ResiduesTypes of InteractionsReference
AcetylcholinesteraseTrp86, Tyr337, Tyr123, Phe337π-π stacking, Hydrogen bonds nih.govplos.org
TyrosinaseHistidine residues, Cu²⁺ ionsMetal chelation, Hydrophobic interactions acs.orgresearchgate.net

Pathways of Oxazolone Ring Formation and Degradation

Ring Formation: The most common and historically significant method for the synthesis of 2-amino-5-phenyl-4(5H)-oxazolones is the Erlenmeyer-Plöchl synthesis. wikipedia.orgchemeurope.combiointerfaceresearch.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid (N-benzoylglycine), with an aldehyde, in this case, benzaldehyde (B42025), in the presence of a dehydrating agent, typically acetic anhydride (B1165640), and a weak base like sodium acetate (B1210297). sci-hub.senih.gov

The mechanism of the Erlenmeyer-Plöchl synthesis can be broken down into the following key steps:

Formation of the Azlactone: Acetic anhydride first reacts with the N-acylglycine to form a mixed anhydride. This is followed by an intramolecular cyclization via nucleophilic attack of the amide oxygen onto the activated carbonyl carbon, leading to the formation of the saturated oxazolone ring after elimination of acetic acid.

Deprotonation: The base (acetate) removes a proton from the C-4 position of the oxazolone, which is acidic due to the adjacent carbonyl group and the imine functionality, forming an enolate.

Condensation with Aldehyde: The enolate then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (benzaldehyde).

Dehydration: The resulting aldol-type adduct undergoes dehydration to form the exocyclic double bond at the C-4 position, yielding the unsaturated 4-benzylidene-2-phenyl-5(4H)-oxazolone.

Ring Degradation: The oxazolone ring is susceptible to degradation, primarily through nucleophilic attack, which leads to ring opening. biointerfaceresearch.com The course of the degradation is dependent on the nature of the nucleophile and the reaction conditions.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the lactone moiety of the oxazolone can be hydrolyzed. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. Both pathways ultimately lead to the opening of the ring to form the corresponding α-acylamino acrylic acid derivative.

Aminolysis and Alcoholysis: Reaction with amines or alcohols results in the formation of amides or esters, respectively. This process is a common method for derivatizing oxazolones and is a key step in their application in peptide synthesis. researchgate.netnih.gov

Enzymatic Degradation: The oxazole (B20620) ring can also be a substrate for certain enzymes. For instance, aldehyde oxidase, a molybdenum hydroxylase, has been shown to catalyze the oxidation of 2H-oxazoles to the corresponding 2-oxazolones. nih.gov This suggests a potential pathway for the metabolic degradation of related compounds in biological systems.

Advanced Spectroscopic Characterization and Theoretical Computational Studies

Structural Elucidation via High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for confirming the chemical structure of organic compounds. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for elucidating the connectivity of atoms and identifying the functional groups present in "(5R)-2-amino-5-phenyl-4(5h)-oxazolone."

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the amino group, the methine proton at the stereocenter, and the aromatic protons of the phenyl group. The chemical shifts are influenced by the electronic environment of each proton.

Amino Protons (NH₂): A broad singlet is anticipated for the two protons of the amino group. Its chemical shift can vary depending on the solvent and concentration.

Methine Proton (C5-H): The proton attached to the chiral center (C5) is expected to appear as a singlet or a multiplet depending on its coupling with neighboring protons.

Aromatic Protons (C₆H₅): The five protons of the phenyl ring will likely appear as a complex multiplet in the aromatic region of the spectrum.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For other 4-aryliden-oxazol-5(4H)-ones, the signals for the oxazolone (B7731731) ring carbons have been identified in specific ranges. For instance, the C-2, C-4, and C-5 carbons of the oxazolone ring in some derivatives have been reported to resonate at approximately 161.5–161.7 ppm, 132.3–135.0 ppm, and 166.3–166.4 ppm, respectively nih.gov.

Carbon Atom Expected Chemical Shift (ppm)
C=O (C4)~170-180
C=N (C2)~160-165
C5~60-70
Phenyl C~125-140

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of an oxazolone derivative is typically characterized by a double absorption for the C=O lactone group due to Fermi resonance nih.gov.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (amino)3200-3400Stretching
C-H (aromatic)3000-3100Stretching
C=O (lactone)1770-1800Stretching (often a doublet)
C=N (imine)1640-1670Stretching
C=C (aromatic)1450-1600Stretching

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For "this compound," the molecular ion peak would confirm its molecular formula. The fragmentation pattern would likely involve the cleavage of the oxazolone ring and the loss of small neutral molecules. Studies on similar heterocyclic compounds can provide insights into the expected fragmentation pathways.

Computational Chemistry and Quantum Mechanical Analyses

Theoretical calculations are crucial for understanding the electronic structure, stability, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these purposes.

DFT calculations can be employed to optimize the geometry of "this compound" and to compute its electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO). These calculations have been successfully applied to other oxazol-5-one derivatives to complement experimental findings semanticscholar.orgresearchgate.netnih.gov. The calculated vibrational frequencies and NMR chemical shifts can be compared with experimental data to confirm the structure.

Conformational analysis helps to identify the most stable three-dimensional arrangement of the atoms in a molecule. For "this compound," this would involve studying the rotation around the single bond connecting the phenyl group to the oxazolone ring. Energy minimization calculations can determine the relative energies of different conformers, providing insight into the preferred shape of the molecule in its ground state.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Efficient Synthetic Routes for (5R)-2-amino-5-phenyl-4(5H)-oxazolone

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. Future research will undoubtedly focus on developing more environmentally benign and economically viable methods for the synthesis of this compound. Key areas of investigation will include the use of renewable starting materials, the reduction of hazardous waste, and the implementation of energy-efficient reaction conditions.

One promising approach involves the use of biocatalysis. Enzymes, with their high chemo-, regio-, and stereoselectivity, offer a powerful tool for the synthesis of chiral molecules. The development of novel enzymes or the engineering of existing ones could provide a direct and highly efficient route to this compound, potentially starting from simple, renewable feedstocks.

Furthermore, the principles of atom economy will be a driving force in the design of new synthetic routes. Reactions that proceed with high atom economy, where the majority of the atoms from the reactants are incorporated into the desired product, will be prioritized. This can be achieved through the development of catalytic cyclization reactions that minimize the formation of byproducts.

Synthetic StrategyKey AdvantagesResearch Focus
BiocatalysisHigh selectivity, mild reaction conditions, renewable catalystsEnzyme discovery and engineering, process optimization
Atom-Economic ReactionsReduced waste, increased efficiencyDevelopment of novel catalytic cyclization methods
Flow ChemistryImproved safety, scalability, and process controlOptimization of reaction parameters in continuous flow systems

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research will focus on the design and application of catalysts that can achieve high levels of stereoselectivity in reactions involving this oxazolone (B7731731).

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, and its application to the transformations of this compound is an area of significant interest. Chiral organocatalysts can activate the oxazolone or its reaction partners, enabling highly enantioselective bond formations. The development of new, more active, and selective organocatalysts will be a key research direction.

Transition metal catalysis will also continue to play a vital role. The design of novel chiral ligands for transition metals can lead to catalysts with unprecedented levels of stereocontrol. These catalysts could be employed in a variety of transformations, including asymmetric alkylations, aldol (B89426) reactions, and Michael additions, using this compound as a key building block.

Expansion of its Utility in Advanced Chemical Synthesis Methodologies

The utility of this compound as a synthetic intermediate is expected to expand significantly with the development of new chemical synthesis methodologies. Its unique reactivity can be harnessed in a variety of advanced transformations.

One area of focus will be its use in multicomponent reactions (MCRs). MCRs allow for the rapid construction of complex molecules from simple starting materials in a single step, offering significant advantages in terms of efficiency and sustainability. The design of novel MCRs that incorporate this compound will provide access to a diverse range of complex, stereochemically defined molecules.

Furthermore, the application of photoredox catalysis in conjunction with this compound is a promising avenue for exploration. Photoredox catalysis can enable novel bond formations under mild conditions, opening up new possibilities for the functionalization of the oxazolone ring and its use in the synthesis of complex targets.

MethodologyPotential Application with this compoundExpected Outcome
Multicomponent ReactionsSynthesis of complex peptidomimetics and heterocyclic scaffoldsRapid access to molecular diversity
Photoredox CatalysisNovel C-H functionalization and cross-coupling reactionsAccess to previously inaccessible chemical space
C-H ActivationDirect functionalization of the oxazolone coreMore efficient and step-economical syntheses

Integration of Advanced Computational Modeling for Predictive Design

The integration of advanced computational modeling will be instrumental in accelerating the discovery and development of new applications for this compound. Density functional theory (DFT) and other computational methods can provide valuable insights into the reactivity and selectivity of this compound.

Computational studies can be used to predict the outcome of reactions, guiding the design of new experiments and the optimization of reaction conditions. By understanding the underlying reaction mechanisms, researchers can develop more efficient and selective synthetic methods.

Furthermore, computational modeling can aid in the design of novel catalysts for transformations involving this compound. By simulating the interactions between the catalyst, the substrate, and the reagents, researchers can rationally design catalysts with improved activity and selectivity.

Potential Applications in Chemical Biology and Material Science

The unique structural and chemical properties of this compound make it an attractive scaffold for the development of new tools in chemical biology and novel materials.

In chemical biology, derivatives of this compound could be used as probes to study biological processes. For example, they could be incorporated into peptides to study protein-protein interactions or enzyme mechanisms. The development of fluorescently labeled or otherwise functionalized derivatives will be a key area of research.

In material science, the rigid, chiral scaffold of this compound could be used to construct novel polymers and supramolecular assemblies with interesting chiroptical or catalytic properties. The incorporation of this building block into larger molecular architectures could lead to the development of new materials with applications in areas such as asymmetric catalysis, chiral recognition, and nonlinear optics.

FieldPotential ApplicationResearch Direction
Chemical BiologyMolecular probes, enzyme inhibitorsSynthesis of functionalized derivatives
Material ScienceChiral polymers, supramolecular assembliesIncorporation into novel material architectures

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